gamma-Secretase modulator 3

Übersicht

Beschreibung

Gamma-Secretase modulator 3 is a modulator of gamma-secretase, an intramembrane aspartyl protease that plays a critical role in the generation of Amyloid-beta (Aβ) peptides . The accumulation of these peptides is believed to trigger a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease (AD) . Gamma-Secretase modulators have shifted the approach to targeting gamma-secretase due to its complex structure and function .

Synthesis Analysis

The synthesis of gamma-Secretase modulator 3 involves the functionalization of derivatives of the gamma-secretase modulator BMS-932481 . The synthesis process also involves the identification of its major metabolite .Molecular Structure Analysis

The molecular structure of gamma-Secretase modulator 3 is complex. It includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures . The structure can be described by only four descriptors, providing a simple molecular recipe for developing new modulators for the potential treatment of AD .Chemical Reactions Analysis

Gamma-Secretase modulator 3 is involved in modulating the gamma-secretase cleavage activity towards the production of toxic Aβ42 peptides . This modulation reduces the production of Aβ .Physical And Chemical Properties Analysis

The physical and chemical properties of gamma-Secretase modulator 3 are complex due to its structure and function . It includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

Gamma-Secretase modulator 3 (GSM-3) has been extensively studied in the context of Alzheimer's disease (AD). Research has shown that GSMs, including GSM-3, can shift the production of amyloid-beta (Aβ) peptides towards shorter, less toxic fragments. This shift is crucial for AD research as Aβ42 peptides are believed to play a significant role in the disease's progression. For instance, GSMs have demonstrated the ability to lower the steady-state levels of amyloid-beta(1-42) peptide, a potentially disease-causing agent in AD, without the undesired side effects associated with full inhibition of gamma-secretase, an aspartyl-type protease involved in the biosynthesis of Aβ peptide (Peretto & La Porta, 2008). Additionally, γ-secretase modulators are being explored for their potential to induce a product shift from longer amyloid-beta peptide isoforms to shorter ones, offering a possible disease-modifying anti-Alzheimer's approach (Gijsen & Mercken, 2012).

Neurodegeneration and Therapeutic Development

Gamma-secretase, targeted by GSM-3, is a key enzyme in neurodegeneration. It's involved in the cleavage of amyloid precursor protein (APP) to form Aβ peptides, with aberrant cleavage leading to Alzheimer's disease. Research has focused on developing modulators that reduce pathogenic forms of Aβ while leaving Notch and other gamma-secretase substrates intact, offering multiple avenues for therapeutic development in AD (Carroll & Li, 2016).

Pharmacological Profile and Mechanism of Action

Exploration of the chemical space and pharmacological profile of GSMs, including GSM-3, has been a crucial aspect of current research. Studies have focused on understanding the common structural features of GSMs and their mechanism of action. Computational analysis of pharmacophoric features can help reveal the pharmacological profile of GSM-3 and related compounds (Zettl, Weggen, Schneider, & Schneider, 2010).

Wirkmechanismus

The mechanism of action of gamma-Secretase modulator 3 involves the modulation of gamma-secretase, an intramembrane aspartyl protease that is critical for the generation of Aβ peptides . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins . By modulating gamma-secretase, the approach to targeting gamma-secretase has been dramatically shifted .

Zukünftige Richtungen

The future directions of gamma-Secretase modulator 3 involve further clinical evaluation. One of the compounds presented, compound 2, showed promise for further clinical evaluation, but compound 3 may also be a viable option to pursue in the future . Roche plans to start a Phase 2 trial next year, selecting doses based on the pharmacokinetics of the Phase 1 trial .

Eigenschaften

IUPAC Name |

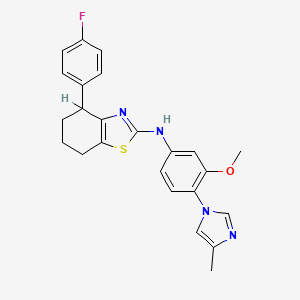

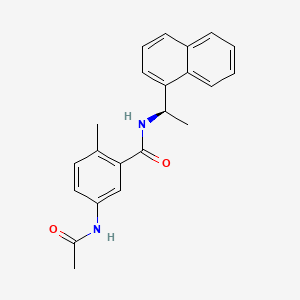

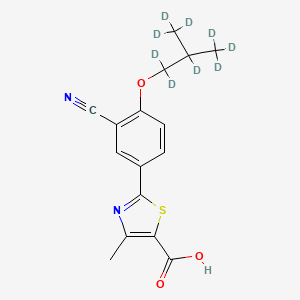

4-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4OS/c1-15-13-29(14-26-15)20-11-10-18(12-21(20)30-2)27-24-28-23-19(4-3-5-22(23)31-24)16-6-8-17(25)9-7-16/h6-14,19H,3-5H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGDOBMXNQTSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Secretase modulator 3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)